alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
1-[3-(2-quinolinylmethoxy)phenyl]-1-hexanol is a member of quinolines.
Brand Name:
Vulcanchem
CAS No.:
101910-24-1
VCID:
VC0005403
InChI:
InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3
SMILES:
CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O
Molecular Formula:
C22H25NO2
Molecular Weight:
335.4 g/mol
alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
CAS No.: 101910-24-1
Inhibitors
VCID: VC0005403
Molecular Formula: C22H25NO2
Molecular Weight: 335.4 g/mol
CAS No. | 101910-24-1 |
---|---|
Product Name | alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol |
Molecular Formula | C22H25NO2 |
Molecular Weight | 335.4 g/mol |
IUPAC Name | 1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol |
Standard InChI | InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3 |
Standard InChIKey | JRLOEMCOOZSCQP-UHFFFAOYSA-N |
SMILES | CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O |
Canonical SMILES | CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O |
Appearance | Assay:≥98%A crystalline solid |
Description | 1-[3-(2-quinolinylmethoxy)phenyl]-1-hexanol is a member of quinolines. |
Synonyms | alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol PF 5901 PF-5901 REV 5901 REV-5901 RG 5901 RG-5901 |
PubChem Compound | 5059 |
Last Modified | Nov 11 2021 |
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